Non-Benzamidine P1 Binding Mode: Absence of Asp189 Salt Bridge Versus Benzamidine Lead RPR128515
RPR208707 employs a pyrrolo[2,3-c]pyridine (azaindole) as a non-basic P1 group that occupies the S1 pocket of FXa without forming a direct salt bridge to the Asp189 carboxylate. In contrast, the benzamidine-containing comparator RPR128515 (Compound 1 from the same study) forms a canonical salt bridge with Asp189 and additional direct hydrogen bonds to Gly219 and a water-mediated H-bond to Ile227 [1]. The azaindole of RPR208707 sits approximately 1.5 Å less deeply buried in the S1 pocket compared with the benzamidine of RPR128515, and the inhibitor instead forms two direct but labile hydrogen bonds with the protein backbone plus one water-mediated hydrogen bond with the catalytic residues (Ser195/His57/Asp102), providing structural stability without the strong ionic interaction [1][2]. This binding-mode divergence is not a subtle nuance — it constitutes a fundamentally different molecular recognition strategy with implications for selectivity, pharmacokinetics, and resistance to trypsin-like off-target binding.
| Evidence Dimension | P1 group interaction with FXa S1 pocket Asp189 |
|---|---|
| Target Compound Data | No direct salt bridge; azaindole buried ~1.5 Å less deeply; two direct labile HBs + one water-mediated HB with catalytic triad |
| Comparator Or Baseline | RPR128515: benzamidine forms direct salt bridge with Asp189; direct HB to Gly219 carbonyl; water-mediated HB to Ile227 |
| Quantified Difference | Qualitative difference in binding mode — ionic salt bridge (RPR128515) vs. neutral hydrogen-bond network (RPR208707); ~1.5 Å difference in S1 pocket burial depth |
| Conditions | X-ray crystallography of human des-Gla1-45 FXa; PDB 1F0S (RPR208707, 2.1 Å) and PDB 1EZQ (RPR128515, 2.2 Å); J. Med. Chem. 2000 |
Why This Matters
For structure-based drug design programs targeting FXa, RPR208707 provides the validated structural template for non-ionic S1 pocket engagement — a strategy later exploited by multiple clinical candidates to improve oral bioavailability by reducing basicity.
- [1] Maignan S, Guilloteau JP, Pouzieux S, Choi-Sledeski YM, Becker MR, Klein SI, Ewing WR, Pauls HW, Spada AP, Mikol V. Crystal structures of human factor Xa complexed with potent inhibitors. J Med Chem. 2000;43(17):3226-3232. DOI: 10.1021/jm000940u. View Source
- [2] Biela A, Sielaff F, Terwesten F, Heine A, Steinmetzer T, Klebe G. Ligand binding stepwise monitored by changes in the protein and water structure — a comprehensive study by crystallography and isothermal titration calorimetry. Commun Chem. 2019;2:116. Fig. 3a. DOI: 10.1038/s42004-019-0205-5. View Source
